

# Application Notes: SR144528 in CHO-CB2 Transfected Cell Lines

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## Compound of Interest

Compound Name: SR144528

Cat. No.: B1682612

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## Introduction

**SR144528** is a highly potent and selective antagonist for the cannabinoid CB2 receptor.[1][2] It exhibits inverse agonist properties, meaning that in the absence of an agonist, it can reduce the basal activity of constitutively active CB2 receptors.[3][4] Chinese Hamster Ovary (CHO) cells are a common mammalian expression system used in drug discovery and receptor pharmacology. CHO cells do not endogenously express cannabinoid receptors, making them an ideal cellular background for stably transfecting and studying a single receptor subtype, such as the human CB2 receptor (hCB2).[3] CHO-hCB2 transfected cell lines are therefore a critical tool for characterizing the affinity and functional activity of CB2 receptor ligands like **SR144528**. These cell lines are instrumental in performing binding assays, functional assays (e.g., cAMP and MAP kinase), and investigating the signaling pathways modulated by CB2 ligands.[2]

## Pharmacological Profile of **SR144528** at the CB2 Receptor

**SR144528** displays subnanomolar affinity for the CB2 receptor and demonstrates high selectivity over the CB1 receptor.[2][5] Its characterization as both an antagonist and an inverse agonist has been established through various in vitro functional assays using CHO-CB2 cell lines.[2]

## Data Presentation

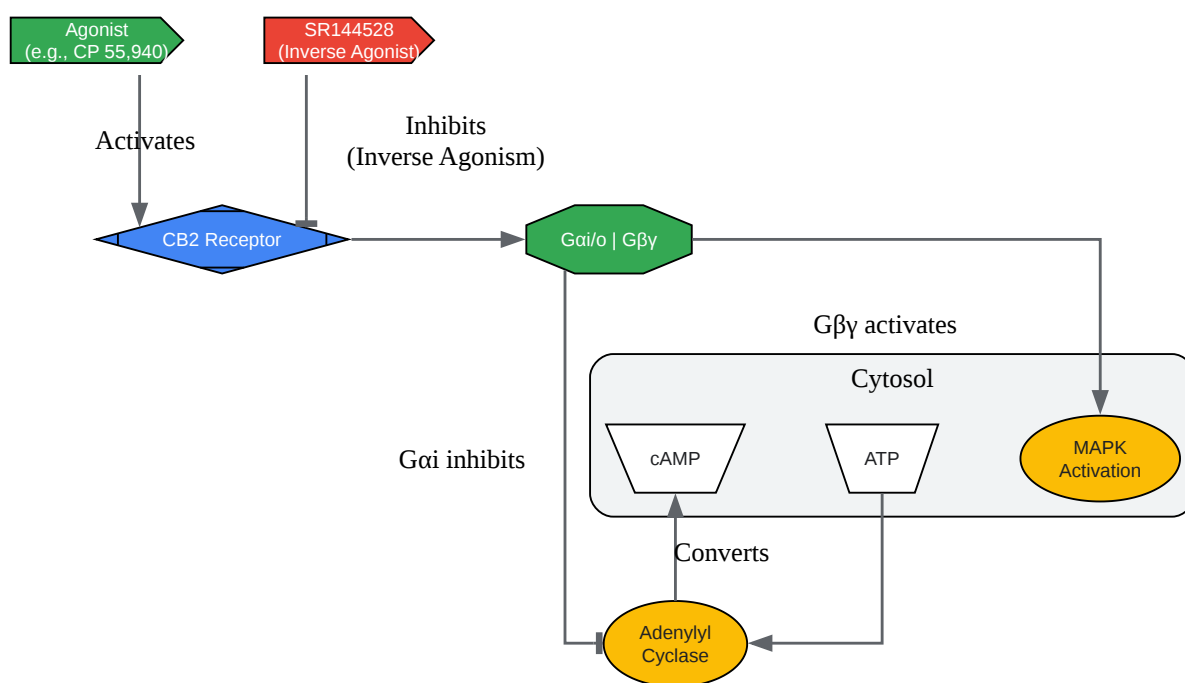
The following table summarizes the quantitative pharmacological data for **SR144528** in CHO cell lines stably expressing the human CB2 receptor.

Parameter	Value	Cell Line / Assay Condition	Description	Reference
Binding Affinity (K <sub>i</sub> )	0.6 nM	CHO cells expressing human CB2	Displacement of [ <sup>3</sup> H]-CP55940 from hCB2 receptors.	[1][2][6]
2.34 ± 0.61 nM	CHO-CB2 cells	Binding affinity (K <sub>i</sub> ) value.	[7]	
400 - 437 nM	CHO cells expressing human CB1	Demonstrates >700-fold selectivity for CB2 over CB1.	[2][5][6]	
Functional Activity				
Inverse Agonism	EC <sub>50</sub> = 26 ± 6 nM	CHO-CB2 cells	Stimulation of forskolin-sensitive adenylyl cyclase activity.	[1]
Antagonism (cAMP)	EC <sub>50</sub> = 10 nM	CHO-hCB2 cells	Antagonism of the inhibitory effect of CP 55,940 on forskolin-stimulated adenylyl cyclase.	[2][6]
Antagonism (MAPK)	IC <sub>50</sub> = 39 nM	CHO-hCB2 cells	Blockade of CP 55,940-induced mitogen-activated protein kinase (MAPK) activity.	[2]

Efficacy	IC <sub>50</sub> = 96.17 ± 1.41 nM	CHO-CB2 cells	Efficacy at the CB2 receptor.	[7]
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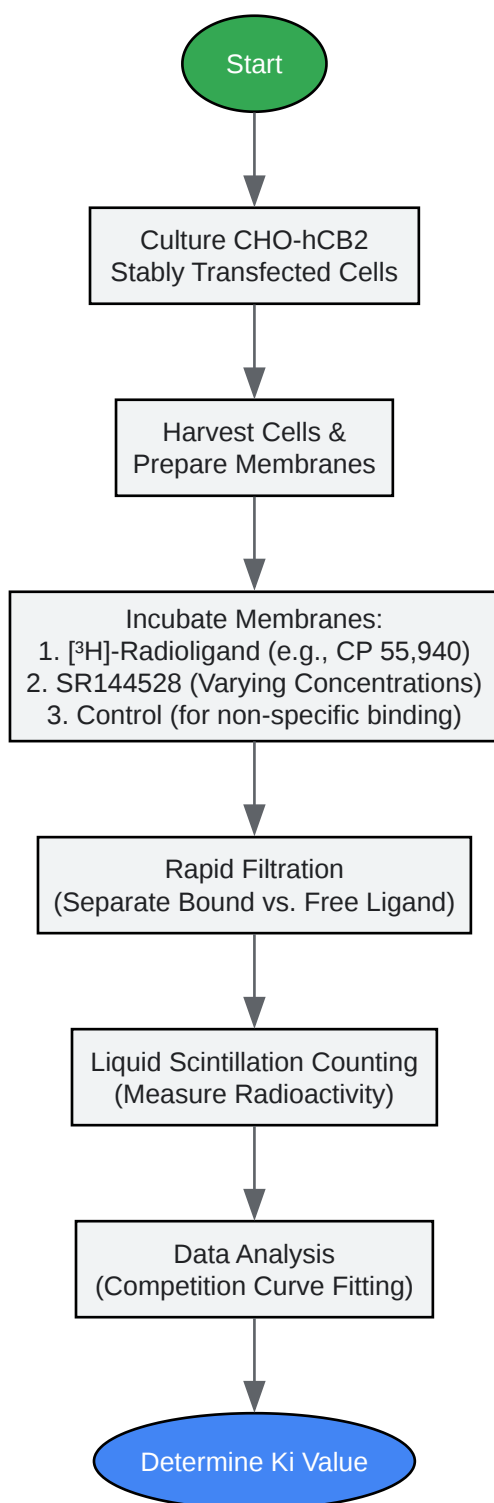
## Mandatory Visualization

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the use of **SR144528** in CHO-CB2 cells.



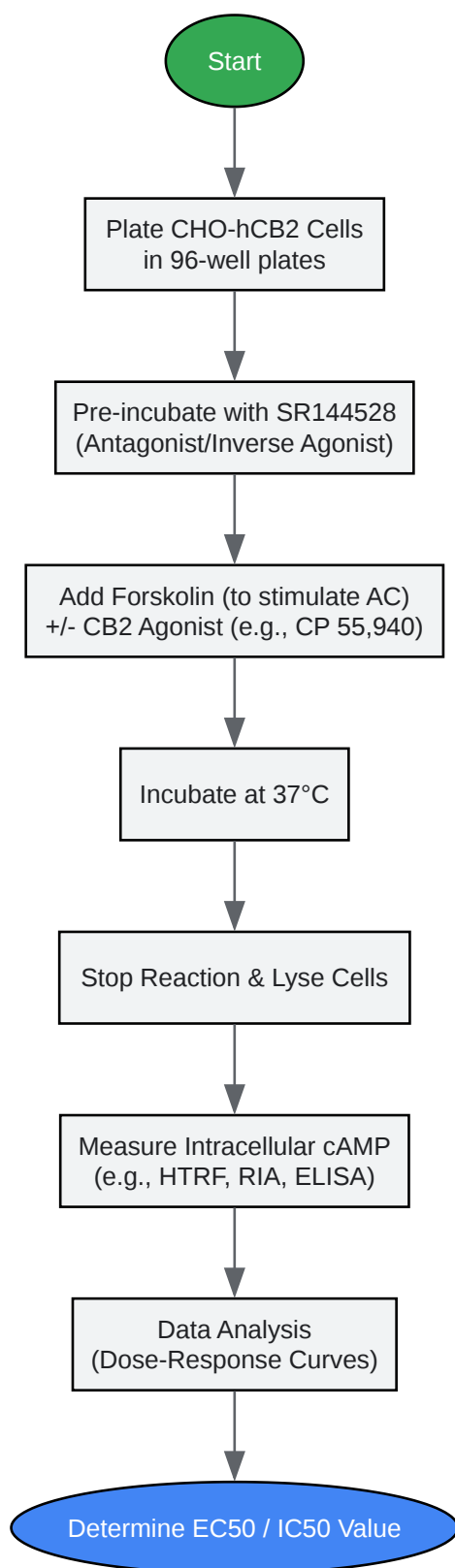
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Caption: CB2 receptor signaling pathway and modulation by **SR144528**.



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Caption: Experimental workflow for a radioligand binding assay.



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Caption: Experimental workflow for a cAMP functional assay.

## Experimental Protocols

### CHO-hCB2 Cell Culture and Maintenance

This protocol is a general guideline for maintaining stably transfected CHO cell lines.

- Reagents & Media:
  - Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1% Penicillin-Streptomycin.[8]
  - Selection Medium: Culture Medium supplemented with a selection antibiotic such as G418 (e.g., 0.5 mg/ml) to maintain expression of the transfected CB2 receptor gene.[8]
  - Cell Freezing Medium: 90% Culture Medium + 10% DMSO.[8]
- Procedure:
  - Culture cells in T75 flasks with Selection Medium in a humidified incubator at 37°C with 5% CO<sub>2</sub>. [8]
  - When cells reach 80-90% confluency, passage them. Aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach cells using Trypsin-EDTA.
  - Neutralize trypsin with fresh Culture Medium and centrifuge the cell suspension.
  - Resuspend the cell pellet in fresh Selection Medium and seed into new flasks at the desired density.

### Radioligand Binding Assay (Competition)

This protocol is adapted from methodologies used to determine the binding affinity ( $K_i$ ) of **SR144528**. [3][5]

- Objective: To determine the  $K_i$  of **SR144528** by measuring its ability to compete with a known radioligand ([<sup>3</sup>H]-CP 55,940) for binding to the CB2 receptor in CHO-hCB2 cell membranes.
- Materials:

- CHO-hCB2 cell membranes.
- Binding Buffer: 50 mM Tris-HCl, pH 7.7.[3]
- Radioligand: [<sup>3</sup>H]-CP 55,940 (at a concentration near its K<sub>d</sub>, e.g., 0.2 nM).[5]
- Unlabeled Competitor: **SR144528** (serially diluted).
- Non-specific control: High concentration of unlabeled CP 55,940 (e.g., 1 μM).[3]
- Whatman GF/C filters, pre-soaked in 0.5% polyethyleneimine.[3]
- Procedure:
  - Prepare CHO-hCB2 cell membranes via cell lysis and centrifugation.
  - In a 96-well plate, add 100 μg of membrane protein per well.[3]
  - Add increasing concentrations of **SR144528**. For total binding wells, add buffer. For non-specific binding wells, add 1 μM unlabeled CP 55,940.
  - Add [<sup>3</sup>H]-CP 55,940 to all wells to a final concentration of 0.2 nM.[5]
  - Incubate the plate at 30°C for 60-90 minutes.[3][9]
  - Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester.
  - Wash the filters three times with ice-cold Binding Buffer.[3]
  - Place filters in scintillation vials, add scintillant, and count the radioactivity using a liquid scintillation counter.
  - Analyze the data using non-linear regression to determine the IC<sub>50</sub> of **SR144528**, and then calculate the K<sub>i</sub> using the Cheng-Prusoff equation.

## cAMP Accumulation Assay

This protocol is used to measure the functional effect of **SR144528** as both an inverse agonist and an antagonist.[1][2]

- Objective: To quantify changes in intracellular cyclic AMP (cAMP) levels in response to **SR144528**, alone or in the presence of a CB2 agonist.
- Procedure:
  - Seed CHO-hCB2 cells into 96-well plates and grow to near confluency.
  - Wash cells once with warm PBS.[\[1\]](#)
  - For Inverse Agonist Activity:
    - Add increasing concentrations of **SR144528** (e.g.,  $3 \times 10^{-9}$  to  $10^{-5}$  M) and incubate for 15-20 minutes at 37°C.[\[1\]](#)
    - Add a fixed concentration of forskolin (e.g., 3  $\mu$ M) to all wells to stimulate adenylyl cyclase.[\[1\]](#)
    - Incubate for another 20 minutes at 37°C.[\[1\]](#)
  - For Antagonist Activity:
    - Pre-incubate cells with increasing concentrations of **SR144528** for 15-20 minutes.
    - Add a fixed concentration of a CB2 agonist (e.g., CP 55,940) to the wells, followed immediately by forskolin.
    - Incubate for 20 minutes at 37°C.
  - Terminate the reaction by aspirating the medium and adding 1.5 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 4 mM EDTA).[\[1\]](#)
  - Determine the cAMP concentration in the cell lysates using a suitable method, such as a radioimmunoassay (RIA) or a commercial HTRF or ELISA kit.[\[1\]](#)[\[10\]](#)
  - Plot the data as a dose-response curve to determine EC<sub>50</sub> (for inverse agonism) or IC<sub>50</sub> (for antagonism).

## Mitogen-Activated Protein Kinase (MAPK) Assay

This protocol measures the ability of **SR144528** to block agonist-induced MAPK activation.[1]  
[2]

- Objective: To determine if **SR144528** can antagonize the G $\beta$ y-mediated activation of the MAPK pathway following CB2 receptor stimulation.
- Procedure:
  - Grow CHO-hCB2 cells to ~80% confluency.
  - Serum-starve the cells for 24 hours by replacing the growth medium with a medium containing 0.5% FBS.[1]
  - Pre-incubate the cells with various concentrations of **SR144528** for 20 minutes at 37°C.[1]
  - Stimulate the cells with a fixed concentration of a CB2 agonist (e.g., CP 55,940) for a defined period (e.g., 5-10 minutes).
  - Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[1]
  - Clarify the cell lysates by centrifugation.[1]
  - Determine the level of MAPK (e.g., p42/p44 ERK) phosphorylation using a specific antibody-based method such as Western Blotting or a dedicated ELISA kit.
  - Analyze the data to determine the IC<sub>50</sub> of **SR144528** for inhibiting agonist-induced MAPK phosphorylation.

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